
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, also known as TAK-659, is a small molecule drug that has been extensively studied for its potential therapeutic applications. TAK-659 belongs to the class of drugs known as piperazine sulfonamides, which have been found to exhibit potent inhibitory activity against various kinases.
Wirkmechanismus
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine exerts its therapeutic effects by selectively inhibiting the activity of various kinases involved in the pathogenesis of diseases. For example, this compound has been found to exhibit potent inhibitory activity against BTK, a kinase that plays a critical role in the development and progression of B-cell malignancies. By inhibiting BTK activity, this compound can prevent the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against various kinases, which can result in a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells by inhibiting the activity of kinases involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the production of inflammatory cytokines in autoimmune disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its potent inhibitory activity against various kinases, its selectivity for specific kinases, and its ability to induce apoptosis in cancer cells. However, this compound also has several limitations, including its potential toxicity in vivo and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, including the development of more potent and selective analogs, the exploration of its therapeutic potential in other diseases, and the investigation of its potential synergistic effects with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves a multi-step process that starts with the reaction of 4-methyl-5-chloro-2-nitrophenol with propyl bromide in the presence of a base to form 1-(5-chloro-4-methyl-2-propoxyphenyl)-2-nitroethene. This intermediate is then reduced to the corresponding amine using a reducing agent, followed by sulfonation with sulfur trioxide to form the sulfonamide. Finally, the piperazine ring is introduced through a reaction with 2-methoxyphenylpiperazine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In particular, this compound has been found to exhibit potent inhibitory activity against various kinases, including BTK, FLT3, and ITK, which are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-4-13-28-20-14-16(2)17(22)15-21(20)29(25,26)24-11-9-23(10-12-24)18-7-5-6-8-19(18)27-3/h5-8,14-15H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWAVSJBLYQBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)
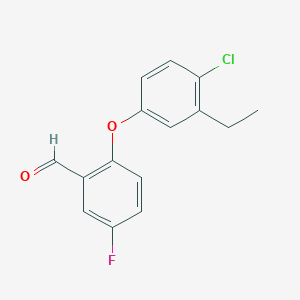
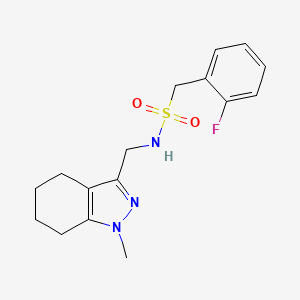
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2833887.png)
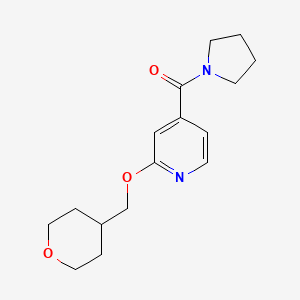

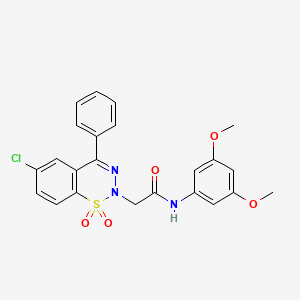
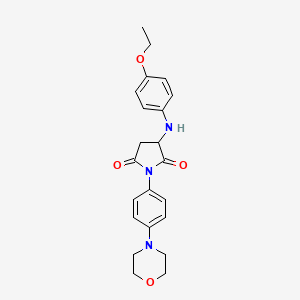
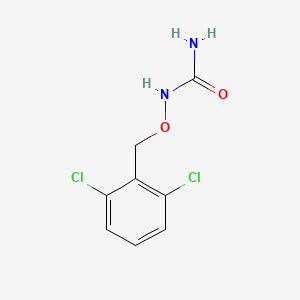

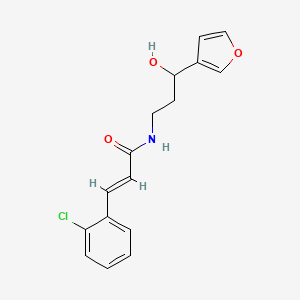

![6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2833901.png)
![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)
